4-((Dimethylamino)methyl)-1H-pyrrole-2-carboxylicacid
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Overview
Description
4-((Dimethylamino)methyl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Dimethylamino)methyl)-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of pyrrole-2-carboxylic acid with formaldehyde and dimethylamine under acidic conditions. This reaction typically proceeds via a Mannich reaction, where the dimethylamine and formaldehyde form a dimethylaminomethyl intermediate that subsequently reacts with the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((Dimethylamino)methyl)-1H-pyrrole-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The dimethylaminomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
4-((Dimethylamino)methyl)-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-((Dimethylamino)methyl)-1H-pyrrole-2-carboxylic acid exerts its effects involves interactions with various molecular targets. The dimethylaminomethyl group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. The pyrrole ring can also engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar nucleophilic properties.
4-Dimethylaminophenol: Another compound with a dimethylamino group, used in different chemical contexts.
Uniqueness
4-((Dimethylamino)methyl)-1H-pyrrole-2-carboxylic acid is unique due to its combination of a pyrrole ring and a dimethylaminomethyl group. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications that other similar compounds may not be suitable for.
Properties
Molecular Formula |
C8H12N2O2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
4-[(dimethylamino)methyl]-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C8H12N2O2/c1-10(2)5-6-3-7(8(11)12)9-4-6/h3-4,9H,5H2,1-2H3,(H,11,12) |
InChI Key |
AVNNKKFKAUWXRM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CNC(=C1)C(=O)O |
Origin of Product |
United States |
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